molecular formula C26H29N3O4 B11290801 ethyl 4-(4-methoxyphenyl)-2-oxo-6-[(4-phenyl-3,6-dihydropyridin-1(2H)-yl)methyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate

ethyl 4-(4-methoxyphenyl)-2-oxo-6-[(4-phenyl-3,6-dihydropyridin-1(2H)-yl)methyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B11290801
M. Wt: 447.5 g/mol
InChI Key: VIZIUWLHMXGTMF-UHFFFAOYSA-N
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Description

Ethyl 4-(4-methoxyphenyl)-2-oxo-6-[(4-phenyl-3,6-dihydropyridin-1(2H)-yl)methyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a methoxyphenyl group, a dihydropyridine moiety, and a tetrahydropyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(4-methoxyphenyl)-2-oxo-6-[(4-phenyl-3,6-dihydropyridin-1(2H)-yl)methyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

    Condensation Reactions: Involving the reaction of methoxyphenyl derivatives with dihydropyridine intermediates.

    Cyclization Reactions: To form the tetrahydropyrimidine ring structure.

    Esterification: To introduce the ethyl ester group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-methoxyphenyl)-2-oxo-6-[(4-phenyl-3,6-dihydropyridin-1(2H)-yl)methyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of carbonyl groups to alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic ring.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Like sodium borohydride or lithium aluminum hydride.

    Catalysts: Including palladium on carbon for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Ethyl 4-(4-methoxyphenyl)-2-oxo-6-[(4-phenyl-3,6-dihydropyridin-1(2H)-yl)methyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 4-(4-methoxyphenyl)-2-oxo-6-[(4-phenyl-3,6-dihydropyridin-1(2H)-yl)methyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. This compound may act by:

    Binding to Receptors: Modulating the activity of receptors involved in cellular signaling.

    Inhibiting Enzymes: Blocking the activity of enzymes critical for metabolic processes.

    Altering Gene Expression: Influencing the expression of genes related to disease pathways.

Comparison with Similar Compounds

Ethyl 4-(4-methoxyphenyl)-2-oxo-6-[(4-phenyl-3,6-dihydropyridin-1(2H)-yl)methyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate can be compared with similar compounds to highlight its uniqueness:

Properties

Molecular Formula

C26H29N3O4

Molecular Weight

447.5 g/mol

IUPAC Name

ethyl 4-(4-methoxyphenyl)-2-oxo-6-[(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methyl]-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C26H29N3O4/c1-3-33-25(30)23-22(17-29-15-13-19(14-16-29)18-7-5-4-6-8-18)27-26(31)28-24(23)20-9-11-21(32-2)12-10-20/h4-13,24H,3,14-17H2,1-2H3,(H2,27,28,31)

InChI Key

VIZIUWLHMXGTMF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=O)NC1C2=CC=C(C=C2)OC)CN3CCC(=CC3)C4=CC=CC=C4

Origin of Product

United States

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